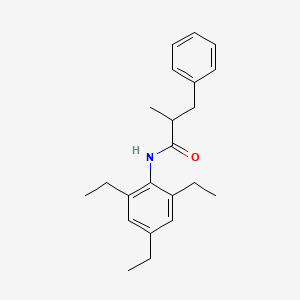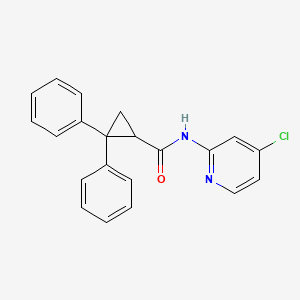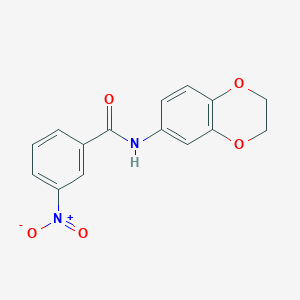
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide, also known as A-86929, is a chemical compound that belongs to the family of benzamides. It is a potent and selective dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide involves the activation of dopamine D1 receptors, which stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) signaling pathway. This leads to the modulation of various downstream signaling pathways that regulate the activity of neurons in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide has been shown to produce several biochemical and physiological effects in animal models, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. It has also been found to enhance the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise modulation of this receptor subtype without affecting other dopamine receptors. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
Several future directions for research on N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide include:
1. Further exploration of its therapeutic potential in neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
2. Investigation of the underlying mechanisms of its effects on cognition and behavior.
3. Development of novel analogs with improved pharmacokinetic properties and selectivity for dopamine D1 receptors.
4. Evaluation of its potential for use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of its potential for use in non-neurological disorders, such as cancer and inflammation.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide is a potent and selective dopamine D1 receptor agonist that has shown promise for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of dopamine D1 receptors, which leads to the modulation of various downstream signaling pathways that regulate the activity of neurons in the brain. Further research is needed to fully understand its therapeutic potential and to develop novel analogs with improved pharmacokinetic properties and selectivity for dopamine D1 receptors.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide involves the reaction between 2,5-dimethoxyphenylacetic acid and 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide in its pure form.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide has been widely studied for its potential therapeutic applications in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to selectively activate dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(2)12-24-15-7-5-14(6-8-15)19(21)20-17-11-16(22-3)9-10-18(17)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGYSZRSBBNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)